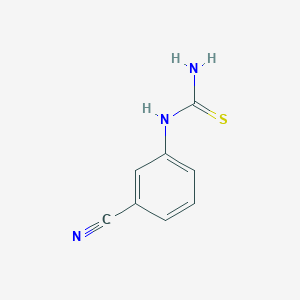

1-(3-Cyanophenyl)-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-cyanophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRXRPBDGKIBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374103 | |

| Record name | 1-(3-Cyanophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41835-08-9 | |

| Record name | 1-(3-Cyanophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41835-08-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: A Validated Protocol for the Synthesis of 1-(3-cyanophenyl)-2-thiourea from 3-aminobenzonitrile

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(3-cyanophenyl)-2-thiourea, a valuable building block in medicinal chemistry and drug development. Starting from the readily available precursor 3-aminobenzonitrile, this protocol details a robust and reproducible one-pot synthesis. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and describe methods for product characterization. The causality behind experimental choices is explained to empower researchers with the ability to adapt and troubleshoot the process. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of functionalized aryl thioureas.

Introduction and Scientific Rationale

The Thiourea Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiourea (-NH-C(=S)-NH-) motif is a cornerstone in the design of bioactive molecules. It is structurally similar to urea, but the replacement of the oxygen atom with sulfur significantly alters its electronic properties, lipophilicity, and hydrogen bonding capabilities.[1] Thioureas are prevalent in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[2][3][4] Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions, makes them versatile pharmacophores for interacting with biological targets.[5]

This compound: A Versatile Synthetic Intermediate

This compound (CAS 41835-08-9) incorporates two key functional groups: the reactive thiourea and the cyano (nitrile) group.[6][7] This dual functionality makes it an exceptionally useful intermediate for the synthesis of more complex heterocyclic systems, which are of great interest in drug discovery.[3] The nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions, while the thiourea moiety is a classic precursor for forming thiazole and other sulfur-containing heterocycles.[3]

Rationale for the Selected Synthetic Pathway

The synthesis of aryl thioureas from aromatic amines is a well-established and reliable transformation in organic chemistry.[8] Among the various methods, the reaction of a primary amine with an alkali metal or ammonium thiocyanate in the presence of acid is a common and cost-effective approach.[1][9] This one-pot method avoids the need to isolate potentially unstable isothiocyanate intermediates. The chosen pathway, reacting 3-aminobenzonitrile with ammonium thiocyanate in an acidic medium, offers several advantages:

-

Operational Simplicity: The reaction is a one-pot procedure, minimizing handling and transfer losses.[10]

-

Atom Economy: It utilizes readily available and inexpensive starting materials.

-

Proven Reliability: This class of reaction is widely documented for the preparation of monosubstituted aryl thioureas.[9]

Reaction Principle and Mechanism

The synthesis proceeds via the acid-catalyzed addition of the primary amine (3-aminobenzonitrile) to the thiocyanate ion. The overall transformation is as follows:

Overall Reaction Scheme: H₂NC₆H₄CN + NH₄SCN --(HCl, H₂O/Ethanol)--> H₂N(S=)C-NHC₆H₄CN + NH₄Cl

The mechanism involves two key stages:

-

Formation of Isothiocyanic Acid: In the acidic medium, ammonium thiocyanate is protonated, leading to the formation of isothiocyanic acid (HN=C=S), a highly reactive electrophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-aminobenzonitrile's amino group acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanic acid. A subsequent proton transfer results in the formation of the stable this compound product.

This pathway is favored due to the enhanced electrophilicity of the thiocyanate carbon upon protonation and the strong nucleophilicity of the primary aromatic amine.

Materials, Safety, and Equipment

Reagents and Materials

| Reagent | CAS Number | Molecular Formula | Molecular Wt. | Required Purity | Supplier Example |

| 3-Aminobenzonitrile | 2237-30-1 | C₇H₆N₂ | 118.14 | >98% | Sigma-Aldrich |

| Ammonium Thiocyanate | 1762-95-4 | CH₄N₂S | 76.12 | >98% (ACS Grade) | Fisher Scientific[11] |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | 37% (w/w) | Standard Supplier |

| Ethanol, 200 Proof | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous | Standard Supplier |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | ASTM Type II | In-house Source |

Critical Safety Precautions: A Self-Validating System

Trustworthiness in any protocol begins with safety. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

3-Aminobenzonitrile (3-Cyanoaniline): This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and may lead to methemoglobinemia, characterized by cyanosis (bluish skin discoloration).[12] Avoid creating dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13][14]

-

Ammonium Thiocyanate: Harmful if swallowed, inhaled, or in contact with skin.[15] It causes serious eye damage.[11] Crucially, contact with acids liberates very toxic gas (hydrogen cyanide and/or hydrogen sulfide). [15][16][17] Therefore, the addition of hydrochloric acid must be performed slowly and cautiously within a fume hood.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 15-20 grams of the final product.

Workflow Overview

Diagram 1: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-aminobenzonitrile (11.81 g, 0.10 mol) and ammonium thiocyanate (9.14 g, 0.12 mol).

-

Dissolution: Add a solvent mixture of 100 mL of ethanol and 100 mL of deionized water to the flask. Stir the mixture until most of the solids have dissolved.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (10 mL, approx. 0.12 mol) to the mixture dropwise over a period of 15 minutes. CAUTION: This step is exothermic and will release heat and potentially toxic gases. Ensure efficient ventilation in the fume hood.[15][17]

-

Reaction: Heat the reaction mixture to reflux (approximately 95-100°C) using a heating mantle. Maintain the reflux with vigorous stirring for 3 to 4 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The disappearance of the 3-aminobenzonitrile spot indicates reaction completion.

-

Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A pale white or off-white precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of 100 mL cold deionized water to remove any unreacted ammonium thiocyanate and ammonium chloride.

-

Purification: Transfer the crude solid to a beaker and recrystallize from a hot ethanol/water mixture (approximately 1:1 ratio). Dissolve the solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50°C overnight.

Data, Characterization, and Expected Results

Tabulated Experimental Data

| Parameter | Value | Notes |

| Starting Material | ||

| 3-Aminobenzonitrile | 11.81 g (0.10 mol) | Limiting Reagent |

| Ammonium Thiocyanate | 9.14 g (0.12 mol) | 1.2 equivalents |

| Product | ||

| Molecular Formula | C₈H₇N₃S[18] | - |

| Molecular Weight | 177.23 g/mol [6] | - |

| Theoretical Yield | 17.72 g | Based on 100% conversion |

| Expected Actual Yield | 14.2 - 15.9 g | Typically 80-90% |

| Physical Properties | ||

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 48-53 °C (for starting material) | Product MP expected to be higher |

Product Characterization

To validate the identity and purity of the synthesized this compound, the following characterization methods are recommended:

-

Melting Point: A sharp melting point range indicates high purity.

-

FT-IR Spectroscopy (KBr Pellet, cm⁻¹):

-

~3400-3100 cm⁻¹: N-H stretching vibrations (two or more bands for the -NH₂ and -NH- groups).

-

~2230-2220 cm⁻¹: Sharp, strong C≡N (nitrile) stretch.

-

~1600, 1480 cm⁻¹: C=C aromatic ring stretches.

-

~1550-1500 cm⁻¹: N-H bending vibration.

-

~1350-1300 cm⁻¹: C=S (thione) stretch. This band can be weak but is characteristic.

-

-

¹H-NMR Spectroscopy (400 MHz, DMSO-d₆, δ ppm):

-

~9.8-10.2 ppm: Broad singlet, 1H, corresponding to the C(=S)-NH-Ar proton.

-

~8.0-8.2 ppm: Broad singlet, 2H, corresponding to the C(=S)-NH₂ protons.

-

~7.4-7.9 ppm: Multiplet, 4H, corresponding to the aromatic protons of the cyanophenyl ring.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z = 178.04.[18]

-

Discussion and Troubleshooting

-

Yield Optimization: The use of a slight excess of ammonium thiocyanate and HCl ensures the complete conversion of the limiting reagent, 3-aminobenzonitrile. The reaction time can be extended if TLC analysis shows incomplete conversion.

-

Purity Issues: If the product appears discolored (yellow or brown), it may be due to side reactions or impurities in the starting material. An additional recrystallization step or a charcoal treatment during recrystallization can improve color and purity.

-

Solubility: The product has low solubility in water, which facilitates its precipitation during the work-up. It is moderately soluble in polar organic solvents like ethanol and acetone, which are suitable for recrystallization.

Conclusion

This whitepaper presents a validated, efficient, and reliable protocol for the synthesis of this compound. By providing a detailed explanation of the reaction mechanism, safety precautions, and step-by-step procedures, this guide serves as an authoritative resource for chemists in the pharmaceutical industry. The described methodology is robust, scalable, and yields a high-purity product suitable for further use in complex synthetic endeavors and drug discovery programs.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Bioassay of New Urea and Thiourea Derivatives of 4-Aminobenzohydrazide | Scilit [scilit.com]

- 3. Thiourea - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. 1-(3-Cyanophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 7. This compound CAS#: 41835-08-9 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. Ammonium Thiocyanate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 17. redox.com [redox.com]

- 18. PubChemLite - this compound (C8H7N3S) [pubchemlite.lcsb.uni.lu]

1-(3-cyanophenyl)-2-thiourea chemical properties and structure

An In-depth Technical Guide to 1-(3-cyanophenyl)-2-thiourea: Chemical Properties, Structure, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Introduction

Thiourea and its derivatives represent a cornerstone in the field of medicinal chemistry, recognized for their vast structural diversity and broad spectrum of biological activities.[1][2] These organosulfur compounds, characterized by the H₂N−C(=S)−NH₂ core, are structural analogs of urea where the oxygen atom is replaced by sulfur.[2][3] This substitution dramatically alters the molecule's electronic and steric properties, bestowing upon it a unique reactivity profile and a wide array of applications, from organocatalysis to agriculture and, most notably, drug design.[4][5]

This technical guide focuses on a specific, promising derivative: This compound . The incorporation of a cyanophenyl group introduces distinct electronic features and potential interaction sites, making it a molecule of significant interest for researchers in drug discovery. We will provide an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and characterization, while also exploring its potential therapeutic applications based on the established activities of related thiourea compounds.

Chemical Identity and Physicochemical Properties

This compound is a monosubstituted aryl thiourea. The presence of the electron-withdrawing cyano (-C≡N) group on the phenyl ring at the meta position influences the electronic distribution across the entire molecule, impacting its reactivity, binding properties, and biological activity.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (3-cyanophenyl)thiourea | [6] |

| Synonyms | This compound, N-(3-cyanophenyl)thiourea | [7][8] |

| CAS Number | 41835-08-9 | [7][8] |

| Molecular Formula | C₈H₇N₃S | [6][7] |

| Molecular Weight | 177.23 g/mol | [7][8] |

| Melting Point | 160-163 °C | [8] |

| InChI Key | VNRXRPBDGKIBKS-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC(=CC(=C1)NC(=S)N)C#N |[6] |

Molecular Structure and Tautomerism

Like other thioureas, this compound exists in tautomeric equilibrium between the thione (amide) form and the thiol (imidic acid) form. In aqueous solutions and solid states, the thione form is predominantly favored.[2] This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities and its ability to coordinate with metal ions.[2]

Caption: Thione-thiol tautomerism in this compound.

Synthesis and Spectroscopic Characterization

The synthesis of N-aryl thioureas is a well-established process in organic chemistry. The most common and efficient method involves the reaction of an amine with an isothiocyanate precursor.[9]

Experimental Protocol: Synthesis

A robust method for synthesizing this compound involves the reaction of 3-aminobenzonitrile with an in-situ generated isothiocyanate from a salt like ammonium thiocyanate. This approach avoids the handling of volatile and toxic isothiocyanate reagents directly.

Step-by-Step Methodology:

-

Isothiocyanate Formation: Dissolve ammonium thiocyanate (1.1 eq) in dry acetone. Add benzoyl chloride (1.0 eq) dropwise at 0°C and stir for 1-2 hours. This forms benzoyl isothiocyanate in situ.

-

Nucleophilic Addition: Add a solution of 3-aminobenzonitrile (1.0 eq) in dry acetone to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the intermediate N-benzoyl-N'-(3-cyanophenyl)thiourea is formed. This can be hydrolyzed under mild basic conditions (e.g., aqueous sodium hydroxide) to cleave the benzoyl group, yielding the target compound. The resulting solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to afford pure this compound.

Rationale: The in-situ generation of the isothiocyanate provides a safer and more controlled reaction. The subsequent nucleophilic attack by the amino group of 3-aminobenzonitrile on the electrophilic carbon of the isothiocyanate is the key bond-forming step.[10]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features | Rationale / Reference Analogs |

|---|---|---|

| FTIR (cm⁻¹) | ~3350-3150 (N-H stretching, broad), ~2230 (C≡N stretching), ~1500 (N-C=S fragment), ~1200 & ~800 (C=S stretching) | The N-H stretching appears as broad bands. The C=S stretching vibrations are characteristic of the thiourea core.[11][12] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.7 (s, 1H, Ar-NH-), ~7.8-7.2 (m, 4H, Ar-H), ~7.5 (br s, 2H, -NH₂) | Aromatic protons will appear in their characteristic region. The NH protons are typically broad and may exchange with D₂O. The chemical shifts are based on similar phenylthiourea structures.[13][14] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~180 (C=S), ~140-120 (Ar-C), ~118 (C≡N) | The thiocarbonyl (C=S) carbon is highly deshielded and appears significantly downfield.[15] |

| Mass Spec. (EI) | M⁺ peak at m/z = 177 | The molecular ion peak corresponding to the formula C₈H₇N₃S is expected, along with characteristic fragmentation patterns such as the loss of NH₂ or the formation of isothiocyanate fragments.[16] |

Potential Applications in Drug Development

The true value of this compound for drug development professionals lies in its therapeutic potential, which can be inferred from the extensive research on the thiourea scaffold. Thiourea derivatives are known to interact with various biological targets through hydrogen bonding and coordination, making them versatile pharmacophores.[17]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 1,3-disubstituted thiourea derivatives against various cancer cell lines, including colon, prostate, and breast cancer.[17][18] The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.[18] The presence of electron-withdrawing groups, such as the cyano group in this compound, has been correlated with enhanced antiproliferative activity in related compounds.[18] This makes it a compelling candidate for screening in oncology programs.

Antimicrobial and Antifungal Activity

The thiourea moiety is a key component in several compounds with demonstrated antibacterial and antifungal properties.[1][10] These derivatives can disrupt microbial cellular processes, and their efficacy is often tuned by the nature of the substituents on the nitrogen atoms. The structural similarity of this compound to known antifungal agents like isotianil suggests it may act as a systemic acquired resistance (SAR) inducer or possess direct fungicidal activity.[19]

Antioxidant and Anti-inflammatory Properties

Thiourea derivatives have been reported to exhibit significant antioxidant activity, capable of scavenging free radicals like DPPH and ABTS.[2] This property is valuable for addressing diseases associated with oxidative stress. Furthermore, their anti-inflammatory potential has also been documented, positioning them as leads for developing treatments for inflammatory disorders.[2]

Caption: Potential therapeutic avenues for this compound.

Conclusion

This compound is a synthetically accessible compound with a rich chemical profile. Its structure, featuring a reactive thiourea core and an electronically distinct cyanophenyl substituent, provides a strong foundation for its exploration in medicinal chemistry. The extensive body of literature on analogous compounds strongly suggests its potential as a lead molecule for developing novel anticancer, antimicrobial, and anti-inflammatory agents. This guide provides the foundational knowledge and experimental framework necessary for researchers and scientists to undertake further investigation and unlock the full therapeutic potential of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. PubChemLite - this compound (C8H7N3S) [pubchemlite.lcsb.uni.lu]

- 7. 1-(3-Cyanophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 8. This compound CAS#: 41835-08-9 [amp.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]

- 14. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Thiourea [webbook.nist.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. e3s-conferences.org [e3s-conferences.org]

Spectroscopic Characterization of 1-(3-Cyanophenyl)-2-thiourea: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for 1-(3-cyanophenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. The structural elucidation of such compounds is fundamental to understanding their reactivity, potential biological activity, and application suitability. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound belongs to the thiourea class of compounds, which are known for their diverse biological activities and as versatile intermediates in organic synthesis. The presence of the thiourea moiety (-NH-C(S)-NH-), a cyano-substituted aromatic ring, imparts specific electronic and structural features that can be precisely mapped using modern spectroscopic techniques. Accurate interpretation of this data is a cornerstone of chemical research, ensuring the identity and purity of the synthesized compound. This guide will not only present the spectroscopic data but also delve into the rationale behind the expected spectral features based on the molecule's structure.

Molecular Structure and Spectroscopic Correlation

The structural framework of this compound dictates its spectroscopic signature. Key structural elements to consider are the aromatic protons of the 1,3-disubstituted benzene ring, the labile protons of the thiourea group, the quaternary carbons, the nitrile carbon, and the thiocarbonyl carbon.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the thiourea group.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 | Singlet | 1H | Ar-NH | The proton attached to the nitrogen linked to the aromatic ring is expected to be deshielded due to the electron-withdrawing nature of the phenyl ring and potential hydrogen bonding. |

| ~8.0 | Singlet | 1H | C(S)-NH₂ | The protons on the terminal nitrogen are also deshielded and may appear as a broad singlet due to quadrupole broadening and exchange. |

| ~7.8 - 7.4 | Multiplet | 4H | Ar-H | The four protons on the 1,3-disubstituted benzene ring will appear in the aromatic region. Their specific splitting patterns will depend on their coupling constants. |

Expert Insights: The choice of DMSO-d₆ as a solvent is crucial for observing the N-H protons, as they are less likely to exchange with the solvent compared to protic solvents like D₂O or methanol-d₄. The chemical shifts of N-H protons in thiourea derivatives can be broad and their positions can vary with concentration and temperature due to hydrogen bonding.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | C=S | The thiocarbonyl carbon is highly deshielded and typically appears in this region for thiourea derivatives.[1] |

| ~140 | Ar-C (C-NH) | The aromatic carbon directly attached to the nitrogen of the thiourea group is deshielded. |

| ~135 - 120 | Ar-C | The other aromatic carbons will resonate in this typical range. |

| ~118 | C≡N | The carbon of the nitrile group has a characteristic chemical shift in this region. |

| ~112 | Ar-C (C-CN) | The aromatic carbon attached to the cyano group will also have a distinct chemical shift. |

Expert Insights: The C=S carbon signal can sometimes be broad or have a lower intensity due to its long relaxation time. A sufficient relaxation delay in the NMR experiment is important to ensure its observation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3100 | Medium-Strong | N-H stretching | The N-H bonds of the primary and secondary amines in the thiourea moiety give rise to characteristic stretching vibrations in this region. The presence of multiple bands can be due to symmetric and asymmetric stretching.[2] |

| 2230 - 2210 | Strong, Sharp | C≡N stretching | The nitrile group has a very characteristic and strong absorption in this region. |

| ~1600 - 1450 | Medium-Strong | C=C aromatic stretching | These bands are characteristic of the benzene ring. |

| ~1540 | Medium | Thiourea I band (N-H deformation + C-N stretching) | This is a characteristic band for thiourea derivatives.[2] |

| ~1280 | Medium | Thiourea II band (C-N stretching) | Another characteristic band for the thiourea functionality.[2] |

| ~1110 | Medium | Thiourea III band (C=S stretching) | The C=S stretching vibration is also characteristic of thioureas.[2] |

Expert Insights: The exact positions of the N-H stretching bands can be influenced by hydrogen bonding. In the solid state (e.g., KBr pellet), intermolecular hydrogen bonding can lead to broader and shifted bands compared to a solution spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 178.04335 | [M+H]⁺ |

| 200.02529 | [M+Na]⁺ |

| 177.03552 | [M]⁺ |

| 176.02879 | [M-H]⁻ |

Data sourced from PubChem.

Fragmentation Analysis:

Upon electron ionization, the molecular ion ([M]⁺) of this compound is expected to undergo fragmentation. Key fragmentation pathways would likely involve the cleavage of the C-N bonds of the thiourea moiety and fragmentation of the aromatic ring.

Caption: Plausible fragmentation pathway for this compound.

Expert Insights: The presence of the aromatic ring and the nitrile group can lead to the formation of stable fragment ions, which would be prominent in the mass spectrum. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the structural assignment.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Synthesis of this compound

A common method for the synthesis of N-aryl thioureas involves the reaction of the corresponding aryl isothiocyanate with ammonia.

Procedure:

-

Dissolve 3-cyanophenyl isothiocyanate in a suitable solvent such as ethanol or acetone.

-

To this solution, add a stoichiometric excess of aqueous ammonia with stirring.

-

Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

The product, this compound, will often precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

This is a general procedure and may require optimization for specific laboratory conditions.[3]

Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic characterization of this compound provides a clear and unambiguous confirmation of its molecular structure. The combined data from NMR, IR, and Mass Spectrometry offer complementary information that, when analyzed together, provides a comprehensive understanding of the compound's chemical identity. This guide serves as a foundational resource for researchers working with this and related thiourea derivatives, emphasizing the importance of rigorous spectroscopic analysis in modern chemical and pharmaceutical research.

References

- 1. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis | MDPI [mdpi.com]

- 2. [Study on the arylaminothiourea compounds by IR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1-(3-Cyanophenyl)-2-thiourea

Introduction: The Significance of Thiourea Derivatives in Medicinal Chemistry

Thiourea derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable breadth of biological activities. These compounds are known to possess anticancer, antibacterial, antifungal, antiviral, and enzyme inhibitory properties.[1][2] The presence of the N-C=S backbone allows for diverse intermolecular interactions, particularly hydrogen bonding, which dictates their solid-state packing and, consequently, their physicochemical properties such as solubility and bioavailability. The incorporation of a cyanophenyl moiety is of particular interest, as the cyano group can act as a hydrogen bond acceptor and participate in other non-covalent interactions, potentially influencing the compound's binding affinity to biological targets.[3] A thorough understanding of the three-dimensional arrangement of atoms within the crystal lattice of 1-(3-cyanophenyl)-2-thiourea is therefore paramount for establishing a definitive structure-activity relationship and guiding future drug design efforts.

This technical guide presents a comprehensive, albeit representative, crystal structure analysis of this compound. While a dedicated crystallographic report for this specific molecule is not publicly available, this guide leverages established protocols and the detailed structural analysis of the closely related compound, 1-(3-cyanophenyl)-3-(2-furoyl)thiourea, to provide a scientifically rigorous and insightful exploration.[4]

Methodologies: From Synthesis to High-Resolution Structure Determination

The journey from a chemical concept to a fully elucidated crystal structure involves a meticulous sequence of experimental procedures. This section details the synthesis of the title compound and the subsequent single-crystal X-ray diffraction analysis, emphasizing the rationale behind each step.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reaction of 3-aminobenzonitrile with a suitable thiocarbonyl transfer reagent. A common and effective method involves the in-situ generation of an isothiocyanate intermediate.[4]

Experimental Protocol:

-

Preparation of Ammonium Thiocyanate Solution: A solution of ammonium thiocyanate in a dry solvent such as acetone is prepared.

-

Formation of the Isothiocyanate: To this solution, a solution of benzoyl chloride in the same solvent is added dropwise at room temperature. The reaction mixture is then refluxed to facilitate the formation of benzoyl isothiocyanate.

-

Reaction with 3-Aminobenzonitrile: After cooling, a solution of 3-aminobenzonitrile in the same solvent is added to the reaction mixture.[4]

-

Product Formation and Isolation: The mixture is then stirred, often overnight, to allow for the formation of the this compound precipitate. The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.

References

An In-depth Technical Guide to the Solubility of 1-(3-cyanophenyl)-2-thiourea in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-cyanophenyl)-2-thiourea, a molecule of significant interest in medicinal chemistry and materials science. In the absence of direct experimental solubility data for this specific compound, this guide leverages established principles of solubility, extensive data on structurally analogous compounds, and theoretical considerations to predict its behavior in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive solubility profile and a detailed experimental protocol for its empirical determination.

Introduction: The Significance of Solubility in Scientific Research

The solubility of a compound is a critical physicochemical property that governs its behavior in various applications, from its bioavailability in pharmaceutical formulations to its processability in materials science.[1] For a molecule like this compound, understanding its solubility profile is paramount for its effective utilization. The presence of a polar cyanophenyl group and a hydrogen-bonding capable thiourea moiety suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.

This guide will explore the theoretical underpinnings of solubility, including the principle of "like dissolves like," and the influence of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. We will also delve into the utility of solubility parameters, such as the Hildebrand and Hansen models, as predictive tools.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to first characterize its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃S | [2][3] |

| Molecular Weight | 177.23 g/mol | [2] |

| Melting Point | 160-163 °C | [4][5] |

| Predicted XlogP | 1.2 | [3][6] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

The predicted XlogP of 1.2 suggests that this compound has a moderate degree of lipophilicity. The presence of the cyano (-C≡N) group, a strong electron-withdrawing group, and the thiourea moiety (-NH-C(=S)-NH-), which can act as both a hydrogen bond donor and acceptor, indicates that the molecule possesses both polar and non-polar characteristics. This amphiphilic nature is key to its solubility behavior.

Predicted Solubility Profile of this compound

Insights from Thiourea Solubility

Thiourea (SC(NH₂)₂) is the parent compound and provides a baseline for understanding the contribution of the thiourea group to solubility. It is a crystalline solid with strong intermolecular hydrogen bonding in its crystal lattice.

| Solvent | Solubility ( g/100g ) at 20-25°C | Temperature Dependence |

| Methanol | ~13.6 | Increases with temperature |

| Ethanol | ~3.8 | Increases with temperature |

| Dimethyl Sulfoxide (DMSO) | 36 | Increases significantly with temperature |

| Benzene | Insoluble | - |

| Diethyl Ether | Sparingly soluble | - |

| Carbon Tetrachloride | Insoluble | - |

Data compiled from various sources.[1][7]

The data clearly indicates that thiourea is most soluble in polar, protic solvents like methanol and highly polar aprotic solvents like DMSO. Its poor solubility in non-polar solvents like benzene and carbon tetrachloride is expected.

Insights from N-Phenylthiourea Solubility

N-phenylthiourea introduces an aromatic ring, which increases the non-polar character of the molecule compared to thiourea.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Ethanol | Soluble |

| Water | Sparingly soluble |

Data compiled from various sources.[8][9]

The addition of the phenyl group enhances solubility in organic solvents like DMSO and DMF while reducing aqueous solubility.

Predictive Solubility Table for this compound

Based on the structural features of this compound and the solubility data of its analogs, the following is a predicted qualitative solubility profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The strong dipole moment of these solvents can interact effectively with the polar cyano group and the thiourea moiety. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the N-H protons and the sulfur atom of the thiourea group. |

| Ketones | Acetone | Moderate | Acetone's polarity should allow for favorable interactions, though less so than DMSO or DMF. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | The moderate polarity of these solvents may allow for some dissolution. |

| Aromatic | Toluene, Benzene | Low | The non-polar nature of these solvents will not effectively solvate the polar functional groups of the solute. |

| Non-polar Aliphatic | Hexane, Cyclohexane | Very Low/Insoluble | The significant mismatch in polarity will result in poor solubility. |

Factors Influencing Solubility: A Deeper Dive

The solubility of a crystalline solid in a liquid solvent is a complex interplay of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

The Role of the Crystal Lattice Energy

For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy, which is the energy holding the molecules together in the solid state.[5][10][11] Thiourea and its derivatives are known to form strong intermolecular hydrogen bonds in their crystal structures. The presence of the cyano group in this compound can lead to additional dipole-dipole interactions in the solid state, potentially increasing its lattice energy compared to N-phenylthiourea.

Solvent Properties and the "Like Dissolves Like" Principle

The adage "like dissolves like" is a useful qualitative guide to solubility.[12] It implies that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polarity and Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between solute molecules, facilitating their separation and dissolution.[13][14]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving solutes that can participate in hydrogen bonding, such as this compound.

-

Hansen Solubility Parameters (HSP): The HSP model refines the "like dissolves like" principle by breaking down the total Hildebrand solubility parameter into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[2][15][16] A smaller "distance" between the HSP of the solute and the solvent suggests a higher likelihood of solubility. While the HSP for this compound are not known, this framework provides a powerful tool for solvent selection in experimental studies.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.[15]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Quantification of Solute Concentration: a. Gravimetric Method: i. Weigh the vial containing the filtered solution. ii. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. iii. Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid. iv. Calculate the solubility in terms of g/100mL or other desired units. b. Chromatographic/Spectroscopic Method (Preferred for higher accuracy): i. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. ii. Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry. iii. Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve. iv. Analyze the diluted sample and determine its concentration from the calibration curve. v. Calculate the original solubility, accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Conclusion

This technical guide provides a comprehensive predictive analysis of the solubility of this compound in common organic solvents, grounded in the principles of physical chemistry and data from analogous compounds. The molecule is anticipated to exhibit high solubility in polar aprotic solvents, moderate to high solubility in polar protic solvents, and limited solubility in non-polar solvents. For definitive quantitative data, a rigorous experimental protocol, such as the detailed isothermal shake-flask method, is recommended. The insights and methodologies presented herein are intended to empower researchers in their handling and application of this promising compound.

References

- 1. thiourea [chemister.ru]

- 2. Hansen solubility parameters [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lattice Energy and Enthalpy of Solution | General Chemistry [courses.lumenlearning.com]

- 6. PubChemLite - this compound (C8H7N3S) [pubchemlite.lcsb.uni.lu]

- 7. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 8. phenylthiourea [chemister.ru]

- 9. chembk.com [chembk.com]

- 10. Lattice energy - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [khanacademy.org]

- 12. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 13. letstalkacademy.com [letstalkacademy.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 16. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

theoretical and computational studies of 1-(3-cyanophenyl)-2-thiourea

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-(3-cyanophenyl)-2-thiourea

Abstract

This guide provides a comprehensive theoretical and computational examination of this compound, a molecule of significant interest due to the versatile chemical properties of the thiourea scaffold. Thiourea derivatives are widely explored for their potential in medicinal chemistry, including anticancer and antimicrobial applications, as well as in materials science for their non-linear optical (NLO) properties.[1][2][3] This document delineates the computational methodologies used to predict the molecular structure, vibrational frequencies, and electronic properties of the title compound. By integrating Density Functional Theory (DFT) calculations with established experimental protocols, we offer a validated framework for understanding its reactivity, stability, and potential for further development. The causality behind methodological choices is explained to provide field-proven insights for researchers.

Introduction and Scientific Context

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a cornerstone in organic synthesis and medicinal chemistry.[3] The replacement of the oxygen atom in urea with a sulfur atom imparts distinct chemical characteristics, including different tautomeric forms (thione and thiol) and a high propensity for coordinating with metal centers.[3] These features have led to a broad spectrum of biological activities, such as antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5]

The subject of this guide, this compound (C₈H₇N₃S)[6][7], incorporates a cyanophenyl group, which can significantly influence the molecule's electronic properties and potential as a ligand or bioactive agent. The cyano (C≡N) group is a strong electron-withdrawing group, which can impact the electron density distribution across the molecule, affecting its reactivity and intermolecular interactions. Understanding these properties at a quantum-mechanical level is essential for rational drug design and the development of novel materials.

This guide employs a "bottom-up" approach, starting with the fundamental quantum chemical properties of the molecule and building towards its potential applications. We will explore its optimized geometry, vibrational signatures, and electronic landscape through high-level computational modeling, providing a robust theoretical foundation for future experimental work.

Computational & Theoretical Framework

The predictive power of computational chemistry is indispensable for elucidating molecular properties that can be challenging or time-consuming to measure experimentally. Density Functional Theory (DFT) is the chosen methodology for this guide, as it provides an excellent balance of computational cost and accuracy for systems of this size.

Rationale for Methodology: DFT

DFT has become the workhorse of modern computational chemistry for studying the electronic structure of molecules. Unlike wavefunction-based methods, DFT calculates the electron density to determine the energy and other properties of a system. For organic molecules containing second-row elements and aromatic systems, the B3LYP functional—a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional—has a long track record of providing reliable results for geometry, vibrational frequencies, and electronic properties.[8][9] The 6-311++G(d,p) basis set is selected to ensure a sufficiently flexible mathematical description of the atomic orbitals, including diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for non-spherical electron density distributions.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-(3-Cyanophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C8H7N3S) [pubchemlite.lcsb.uni.lu]

- 8. International Conference on Applied Innovations in IT [icaiit.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Characteristics of N-(3-cyanophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-cyanophenyl)thiourea is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a member of the thiourea family, it shares a core structure known for a wide range of biological activities and coordination properties. The presence of the cyanophenyl group introduces specific electronic and steric features that can influence its chemical reactivity, biological targets, and potential therapeutic applications. This technical guide provides a comprehensive overview of the physical characteristics of N-(3-cyanophenyl)thiourea, offering valuable insights for researchers engaged in its study and application.

Chemical Identity and Molecular Structure

N-(3-cyanophenyl)thiourea is unequivocally identified by its unique chemical structure, formula, and registration numbers.

| Identifier | Value |

| Chemical Name | N-(3-cyanophenyl)thiourea |

| CAS Number | 41835-08-9[1] |

| Molecular Formula | C₈H₇N₃S[1] |

| Molecular Weight | 177.23 g/mol [1] |

| InChI | InChI=1S/C8H7N3S/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,(H3,10,11,12)[1] |

| InChIKey | VNRXRPBDGKIBKS-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=CC(=C1)NC(=S)N)C#N |

The molecule consists of a central thiourea moiety linked to a cyanophenyl group at one of the nitrogen atoms. The cyanophenyl group, with its electron-withdrawing nitrile functionality, significantly influences the electronic distribution and reactivity of the thiourea core.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(3-cyanophenyl)thiourea is paramount for its handling, formulation, and application in various experimental settings.

Melting Point

The melting point is a critical indicator of a compound's purity and thermal stability. For N-(3-cyanophenyl)thiourea, the reported melting point is in the range of 160-163 °C . This relatively high melting point suggests a stable crystalline lattice structure.

Solubility Profile

The solubility of a compound dictates its suitability for different reaction conditions and biological assays. While specific quantitative solubility data for N-(3-cyanophenyl)thiourea in a range of solvents is not extensively documented, general solubility trends for thiourea derivatives can be inferred. Thioureas are typically soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Their solubility in alcohols like ethanol and methanol is often moderate and increases with temperature[2][3][4]. They generally exhibit low solubility in nonpolar solvents like hexane. For experimental purposes, DMSO is a common solvent of choice for preparing stock solutions of thiourea derivatives for biological screening.

Synthesis of N-(3-cyanophenyl)thiourea

The synthesis of N-(3-cyanophenyl)thiourea can be achieved through a straightforward and well-established chemical transformation. A common and efficient method involves the reaction of 3-aminobenzonitrile with a thiocyanate source.

Synthetic Pathway

The synthesis typically proceeds via the formation of an isothiocyanate intermediate, which is then reacted with an amine. A common laboratory-scale synthesis involves the reaction of 3-aminobenzonitrile with ammonium thiocyanate in the presence of an acid, or by reacting 3-aminobenzonitrile with a pre-formed isothiocyanate. A plausible synthetic route is the reaction of 3-aminobenzonitrile with benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group, although a more direct approach is often preferred.

A general and adaptable protocol for the synthesis of aryl thioureas involves the reaction of the corresponding aniline with an isothiocyanate. For N-(3-cyanophenyl)thiourea, this would involve the reaction of 3-aminobenzonitrile with a suitable isothiocyanate-generating reagent. A related synthesis of 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea was achieved by condensing furoyl isothiocyanate with 3-aminobenzonitrile in dry acetone[5]. This suggests a similar approach could be used for the target molecule.

Caption: A generalized workflow for the synthesis of N-(3-cyanophenyl)thiourea.

Experimental Protocol: Synthesis of N-(3-cyanophenyl)thiourea

The following is a representative, detailed protocol for the synthesis of N-(3-cyanophenyl)thiourea, adapted from established methods for similar compounds[6].

Materials:

-

3-Aminobenzonitrile

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Acetone

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzonitrile (1 equivalent) in acetone.

-

To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

-

Slowly add concentrated hydrochloric acid (1.1 equivalents) to the reaction mixture while stirring.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure N-(3-cyanophenyl)thiourea as a crystalline solid.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

The structural elucidation of N-(3-cyanophenyl)thiourea is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of N-(3-cyanophenyl)thiourea is expected to show distinct signals for the aromatic protons and the N-H protons of the thiourea group. The aromatic protons on the cyanophenyl ring will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The N-H protons of the thiourea moiety are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In DMSO-d₆, these protons often appear in the range of δ 9.0-11.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information about all the unique carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to resonate significantly downfield, typically in the range of δ 180-185 ppm. The carbon of the nitrile group (-C≡N) will appear around δ 118-120 ppm. The aromatic carbons will show signals in the typical aromatic region (δ 110-140 ppm), with the carbon attached to the thiourea nitrogen being deshielded. Quaternary carbons, such as the one in the nitrile group and the carbon to which the cyano group is attached, will typically show weaker signals.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(3-cyanophenyl)thiourea will exhibit characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-3100 | N-H | Stretching |

| ~2230-2210 | C≡N | Stretching |

| ~1600-1450 | C=C | Aromatic ring stretching |

| ~1550-1500 | N-H | Bending |

| ~1350-1300 | C=S | Stretching |

The presence of a sharp, strong band around 2220 cm⁻¹ is a clear indication of the nitrile group. The N-H stretching vibrations of the thiourea group will appear as broad bands in the region of 3100-3300 cm⁻¹. The C=S stretching vibration is typically weaker and can be found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of N-(3-cyanophenyl)thiourea, the molecular ion peak [M]⁺ should be observed at m/z 177. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for phenylthiourea derivatives involve cleavage of the C-N bonds and fragmentation of the aromatic ring. Key expected fragments could include the cyanophenyl radical cation and fragments resulting from the loss of the thiourea moiety. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of N-(3-cyanophenyl)thiourea. The information presented, from its chemical identity and physicochemical properties to its synthesis and spectroscopic characterization, serves as a valuable resource for researchers in drug discovery and materials science. A thorough understanding of these fundamental properties is essential for the rational design of new experiments and the effective application of this compound in various scientific endeavors.

References

An In-depth Technical Guide to 1-(3-Cyanophenyl)-2-thiourea (CAS No. 41835-08-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Cyanophenyl)-2-thiourea, identified by the CAS number 41835-08-9, is a member of the versatile class of organic compounds known as thioureas. Thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The presence of a cyano group and a thiourea moiety in the structure of this compound makes it an intriguing candidate for further investigation and a valuable building block in the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of the properties, synthesis, potential applications, and suppliers of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 41835-08-9 | [3] |

| Molecular Formula | C₈H₇N₃S | [3] |

| Molecular Weight | 177.23 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 160-163 °C | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water. | |

| SMILES | N#Cc1cccc(NC(N)=S)c1 | [4] |

| InChI | InChI=1S/C8H7N3S/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,(H3,10,11,12) | [4] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of 3-aminobenzonitrile with an appropriate isothiocyanate precursor. A general and reliable method for the synthesis of N-arylthioureas involves the reaction of the corresponding amine with an in situ generated isothiocyanate or a stable isothiocyanate reagent.[5]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure)

The following is a generalized protocol for the synthesis of N-arylthioureas, which can be adapted for the synthesis of this compound.

-

Preparation of the Isothiocyanate Precursor: In a round-bottom flask, dissolve 3-aminobenzonitrile in a suitable solvent such as aqueous ethanol or acetone.

-

Reaction with Thiocyanate: Add a solution of ammonium thiocyanate or another thiocyanate salt to the flask.

-

Acidification and Heating: Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, and heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then a non-polar solvent like hexane to remove any unreacted starting material.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring and the protons of the thiourea moiety. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The -NH and -NH₂ protons of the thiourea group will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the cyano carbon, the aromatic carbons, and the thiocarbonyl carbon (C=S), which typically appears in the range of 180-190 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will provide valuable information about the functional groups present in the molecule. Key characteristic peaks would include:

-

N-H stretching vibrations in the range of 3200-3400 cm⁻¹.

-

C≡N stretching vibration around 2220-2240 cm⁻¹.

-

C=S stretching vibration, which can be observed in the region of 1000-1250 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.[6]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 177.23 g/mol .[4]

Potential Applications in Drug Development

Thiourea and its derivatives have emerged as a privileged scaffold in medicinal chemistry due to their ability to interact with various biological targets.[1][2] The structural features of this compound suggest several potential avenues for its application in drug discovery and development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiourea derivatives against various cancer cell lines.[7][8] The mechanism of action is often attributed to the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular signaling pathways. The presence of the electron-withdrawing cyano group on the phenyl ring of this compound may enhance its potential as an anticancer agent. Further screening against a panel of cancer cell lines is warranted to evaluate its efficacy.

Antimicrobial and Antiviral Activity

The thiourea backbone is a key structural feature in several known antimicrobial and antiviral agents. These compounds can exert their effects by inhibiting microbial growth or viral replication through various mechanisms. The potential of this compound as an antimicrobial or antiviral agent could be explored through in vitro screening against a range of pathogenic bacteria, fungi, and viruses.

Enzyme Inhibition

Thiourea derivatives have been investigated as inhibitors of various enzymes, including kinases, proteases, and reverse transcriptase. The ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions makes it an effective pharmacophore for enzyme inhibition. This compound could be a starting point for the design and synthesis of more potent and selective enzyme inhibitors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Suppliers

This compound is available from various chemical suppliers that specialize in research chemicals and building blocks for drug discovery. Some of the notable suppliers include:

-

Sigma-Aldrich (Merck)

-

CymitQuimica[3]

-

BLD Pharm

-

ChemUniverse

-

LabNovo

It is recommended to request a certificate of analysis (CoA) from the supplier to ensure the purity and identity of the compound.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug development. Its straightforward synthesis, coupled with the known biological activities of the thiourea scaffold, makes it an attractive starting point for the discovery of novel therapeutic agents. Further research into its biological properties and the development of new derivatives is highly encouraged. This guide provides a foundational understanding of this compound to aid researchers and scientists in their future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 3. 1-(3-Cyanophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C8H7N3S) [pubchemlite.lcsb.uni.lu]

- 5. 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-PHENYL-2-THIOUREA(103-85-5) IR Spectrum [chemicalbook.com]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(3-Cyanophenyl)-2-thiourea for Drug Discovery and Development

Executive Summary

This technical guide provides an in-depth analysis of 1-(3-cyanophenyl)-2-thiourea, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. Thiourea derivatives are recognized as "privileged structures" due to their versatile biological activities and their ability to form critical hydrogen bonds with biological targets.[1][2] This document details the fundamental physicochemical properties, a validated synthesis protocol, comprehensive spectroscopic characterization, and the potential therapeutic applications of this specific molecule. By integrating established scientific principles with practical experimental insights, this guide serves as an essential resource for researchers aiming to leverage this compound in novel therapeutic design and discovery pipelines.

Introduction: The Strategic Value of Thiourea Scaffolds in Medicinal Chemistry

Thiourea and its derivatives have long been a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] The core of their utility lies in the unique chemical nature of the thiocarbonyl group and the adjacent N-H protons. This arrangement is an exceptional hydrogen bond donor-acceptor system, allowing these molecules to form stable, specific interactions with the amino acid residues of enzymes and receptors.[2]

The incorporation of a cyanophenyl ring, specifically the 3-cyano isomer, introduces additional layers of molecular complexity and potential for interaction. The nitrile group is a potent hydrogen bond acceptor and an electron-withdrawing moiety that modulates the electronic properties of the entire molecule. Its presence can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of a drug candidate. This guide focuses on this compound as a model compound that combines the proven utility of the thiourea scaffold with the strategic advantages of the cyanophenyl group.

Physicochemical and Structural Properties

The foundational step in evaluating any compound for drug development is a thorough understanding of its physical and structural characteristics. These properties dictate its behavior in both chemical and biological systems.

Chemical Structure

The structure of this compound is defined by a central thiourea core linked to a phenyl ring substituted with a cyano group at the meta-position.

Caption: Chemical structure of this compound.

Core Physicochemical Data

All quantitative data for the compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇N₃S | [6][7][8][9] |

| Molecular Weight | 177.23 g/mol | [8][9][10] |

| Monoisotopic Mass | 177.03607 Da | [6] |

| CAS Number | 41835-08-9 | [7][8][9] |

| Melting Point | 160-163 °C | [9] |

| Synonyms | 3-Cyanophenylthiourea, N-(3-cyanophenyl)thiourea | [7][9] |

Synthesis and Purification Protocol

The synthesis of N-substituted thioureas is a well-established process in organic chemistry.[11][12] The most direct and high-yielding method involves the reaction of an amine with an isothiocyanate. For this compound, the logical precursors are 3-aminobenzonitrile and a thiocyanate source.

Synthesis Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and subsequent purification of the target compound.

Caption: Laboratory workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol describes the synthesis via an in-situ generated isothiocyanate intermediate.

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzonitrile (1.0 equivalent) in dry acetone.

-

Causality Note: Dry acetone is crucial to prevent premature hydrolysis of the highly reactive isothiocyanate intermediate that will be formed.

-

-

Isothiocyanate Formation: Cool the solution to 0-5 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) followed by a concentrated solution of ammonium thiocyanate (1.2 equivalents). Stir the reaction mixture at this temperature for 1-2 hours.

-

Thiourea Synthesis: To the reaction mixture containing the in-situ formed 3-cyanophenyl isothiocyanate, add aqueous ammonia (2.0 equivalents) dropwise while maintaining the temperature below 10 °C. Allow the reaction to stir for an additional 3-4 hours at room temperature.

-

Isolation: Pour the reaction mixture into a beaker of ice-cold water. A solid precipitate of this compound will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove any unreacted salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield pure, crystalline this compound.

-